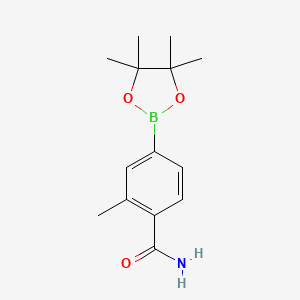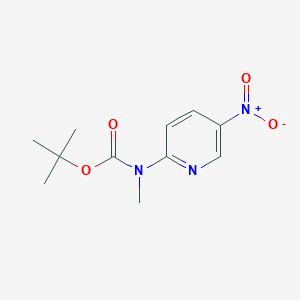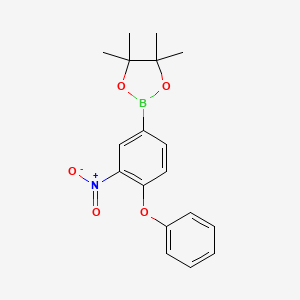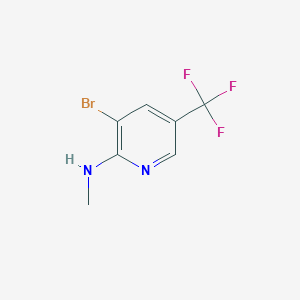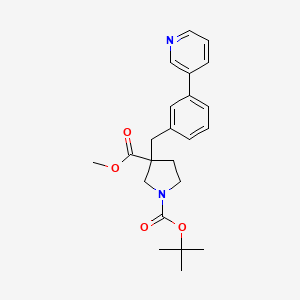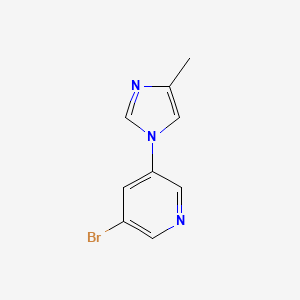![molecular formula C20H20FNO3S B1444706 Acétate de 5-(2-cyclopropyl-1-(3-fluorophényl)-2-oxoéthyl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridin-2-yle CAS No. 1391194-39-0](/img/structure/B1444706.png)
Acétate de 5-(2-cyclopropyl-1-(3-fluorophényl)-2-oxoéthyl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridin-2-yle
Vue d'ensemble
Description
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a novel thienopyridine prodrug . It is known to inhibit platelet aggregation and activation . The biotransformation of this compound to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclopropyl group, a fluorophenyl group, and an oxoethyl group attached to a tetrahydrothieno[3,2-c]pyridin-2-yl acetate core .
Chemical Reactions Analysis
The compound exhibits potent H(+),K(+)-ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo . Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
Applications De Recherche Scientifique
Agent antiplaquettaire
“3-Fluoro prasugrel” est un nouveau promédicament thiénopyridine qui est rapidement métabolisé en son métabolite actif inhibiteur plaquettaire . Il exerce une activité antiplaquettaire par antagonisme des récepteurs P2Y12 . Cela en fait un puissant agent antiplaquettaire, qui peut être utilisé dans le traitement d'affections telles que l'AVC ischémique, l'infarctus du myocarde et autres complications thrombotiques .
Activité antifibrotique
Le composé a montré un potentiel dans le domaine de l'activité antifibrotique . Une série de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6). Quatorze composés ont été trouvés pour présenter de meilleures activités antifibrotiques que la pirfénidone et le Bipy55′DC .
Potentiel anti-inflammatoire et antithrombotique
Des complexes à base de métaux, y compris ceux avec “3-Fluoro prasugrel”, ont montré un potentiel anti-inflammatoire et antithrombotique . Ces composés à base de métaux interfèrent généralement avec divers processus biochimiques associés à la réponse inflammatoire et à la formation de thrombus et deviennent capables d'inhiber ces voies biochimiques avec des avantages pour la santé proposés .
Activité antimicrobienne
La partie pyrimidine, un composant de “3-Fluoro prasugrel”, a été rapportée pour présenter divers types d'activités biologiques et pharmaceutiques, y compris une activité antimicrobienne .
Activité antivirale
En plus de ses propriétés antimicrobiennes, la partie pyrimidine est également connue pour ses propriétés antivirales .
Activité antitumorale
Les dérivés de pyrimidine, comme ceux trouvés dans “3-Fluoro prasugrel”, sont connus pour présenter des activités antitumorales .
Mécanisme D'action
Target of Action
The primary target of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as 3-Fluoro prasugrel, is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting .
Mode of Action
3-Fluoro prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of ADP-mediated platelet activation and aggregation is the primary mode of action of 3-Fluoro prasugrel .
Biochemical Pathways
The action of 3-Fluoro prasugrel affects the ADP-mediated pathway of platelet activation. By inhibiting the P2Y12 receptor, 3-Fluoro prasugrel prevents the activation of the GPIIb/IIIa complex, which is a key step in the aggregation of platelets . This results in a reduction of platelet aggregation and thus, a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetics of 3-Fluoro prasugrel involves its metabolism in the liver to its active form . Like clopidogrel, 3-Fluoro prasugrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of 3-Fluoro prasugrel’s action primarily involve the inhibition of platelet activation and aggregation . By preventing the activation of the GPIIb/IIIa complex, 3-Fluoro prasugrel reduces the ability of platelets to aggregate and form blood clots . This can help prevent thrombotic cardiovascular events in patients with acute coronary syndrome .
Action Environment
The action, efficacy, and stability of 3-Fluoro prasugrel can be influenced by various environmental factors. For instance, the metabolic activation of 3-Fluoro prasugrel in the liver can be affected by factors such as liver function, genetic variations in metabolic enzymes, and interactions with other drugs . .
Propriétés
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFHRNDRHBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-39-0 | |
| Record name | 3-Fluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
